EML741
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Overview
Description
EML741 is a complex organic compound belonging to the benzodiazepine class Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EML741 involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the benzodiazepine core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclohexyl group: This step involves the alkylation of the benzodiazepine core with cyclohexyl halides in the presence of a strong base.
Piperidine and pyrrolidine substitutions: These groups are introduced through nucleophilic substitution reactions using the corresponding amines and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperidine groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the benzodiazepine core, potentially converting it to a dihydrobenzodiazepine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the methoxy and piperidine groups, while reduction could produce dihydro derivatives of the benzodiazepine core.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s interactions with various biological targets can be studied to understand its pharmacological properties.
Medicine: Its potential therapeutic effects, such as anxiolytic and anticonvulsant activities, can be explored in preclinical and clinical studies.
Industry: The compound may find applications in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of EML741 is likely similar to other benzodiazepines. It may act by binding to the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects. The specific molecular targets and pathways involved would require further investigation.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and anxiolytic activities.
Uniqueness
EML741 is unique due to its specific substitutions at the piperidine and pyrrolidine groups, which may confer distinct pharmacological properties compared to other benzodiazepines. Its unique structure could potentially lead to different binding affinities and selectivities for various biological targets.
Properties
Molecular Formula |
C31H49N5O2 |
---|---|
Molecular Weight |
523.766 |
IUPAC Name |
2-Cyclohexyl-N-(1-isopropylpiperidin-4-yl)-7-methoxy-8-(3-(pyrrolidin-1-yl)propoxy)-3H-benzo[e][1,4]diazepin-5-amine |
InChI |
InChI=1S/C31H49N5O2/c1-23(2)36-17-12-25(13-18-36)33-31-26-20-29(37-3)30(38-19-9-16-35-14-7-8-15-35)21-27(26)34-28(22-32-31)24-10-5-4-6-11-24/h20-21,23-25H,4-19,22H2,1-3H3,(H,32,33) |
InChI Key |
CEYUGMZUIYBLTQ-UHFFFAOYSA-N |
SMILES |
COC1=C(OCCCN2CCCC2)C=C3N=C(C4CCCCC4)CN=C(NC5CCN(C(C)C)CC5)C3=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EML741; EML-741; EML 741; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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